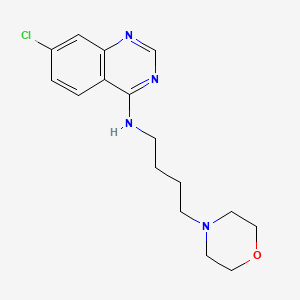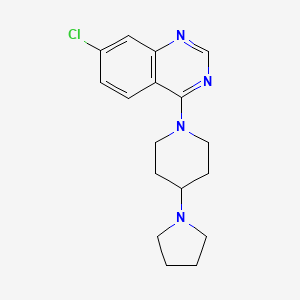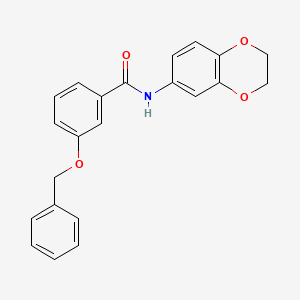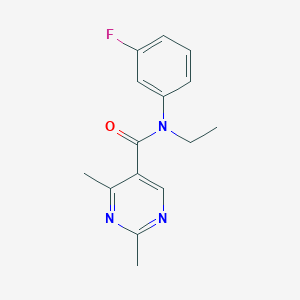![molecular formula C18H22FN3O2 B7635605 1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the research literature.
Wirkmechanismus
The mechanism of action of compound X is not yet fully understood. However, it is believed to work by inhibiting the activity of a protein known as cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, compound X is able to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, compound X has also been shown to have a range of other biochemical and physiological effects. For example, studies have shown that it is able to reduce inflammation and oxidative stress, which may make it useful in the treatment of conditions such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using compound X is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One area of interest is in the development of more potent and selective inhibitors of CDK4, which could have even greater efficacy in the treatment of cancer. Additionally, further studies are needed to better understand the biochemical and physiological effects of compound X, which could lead to the development of new treatments for a range of different diseases.
Synthesemethoden
The synthesis of compound X involves several steps, including the reaction of 2-fluoroanisole with tert-butyl magnesium chloride to form a Grignard reagent, which is then reacted with 3,3-dimethyl-1-bromobutane to form the corresponding tertiary alcohol. This alcohol is then reacted with pyridine-4-carboxylic acid to form the desired urea derivative.
Wissenschaftliche Forschungsanwendungen
Compound X has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound X is able to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
1-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-18(2,3)16(12-24-15-7-5-4-6-14(15)19)22-17(23)21-13-8-10-20-11-9-13/h4-11,16H,12H2,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKJUXMIGJQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC1=CC=CC=C1F)NC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)

![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)


![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)